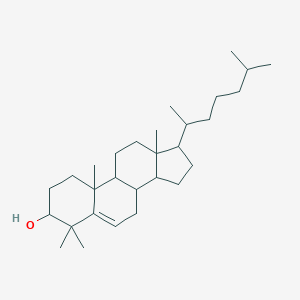
4,4-DIMETHYL-5-CHOLESTEN-3-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4-DIMETHYL-5-CHOLESTEN-3-OL is a sterol derivative with the molecular formula C29H50O and a molecular weight of 414.7067 . It is also known by other names such as 4,4-Dimethylcholest-5-enol and 4,4-Dimethylcholesterol . This compound is a modified form of cholesterol, characterized by the presence of two additional methyl groups at the 4th carbon position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-DIMETHYL-5-CHOLESTEN-3-OL typically involves the modification of cholesterol or its derivatives. One common method includes the methylation of cholesterol at the 4th carbon position. This can be achieved using reagents such as methyl iodide in the presence of a strong base like sodium hydride. The reaction is usually carried out under anhydrous conditions to prevent any side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale methylation processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4,4-DIMETHYL-5-CHOLESTEN-3-OL undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form ketones or aldehydes at the 3rd carbon position.
Reduction: Reduction reactions can convert the double bond at the 5th position to a single bond, forming saturated derivatives.
Substitution: The hydroxyl group at the 3rd position can be substituted with other functional groups such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents like thionyl chloride or acetic anhydride are used for substitution reactions.
Major Products
Oxidation: 4,4-Dimethylcholest-5-en-3-one
Reduction: 4,4-Dimethylcholestane
Substitution: 4,4-Dimethylcholest-5-en-3-chloride
Applications De Recherche Scientifique
4,4-DIMETHYL-5-CHOLESTEN-3-OL has various applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other sterol derivatives.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for its potential effects on cholesterol metabolism and related diseases.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of bioactive compounds.
Mécanisme D'action
The mechanism of action of 4,4-DIMETHYL-5-CHOLESTEN-3-OL involves its interaction with cell membranes, where it can influence membrane fluidity and permeability. It may also interact with specific enzymes involved in cholesterol metabolism, thereby affecting the biosynthesis and regulation of cholesterol in the body.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cholesterol: The parent compound, lacking the additional methyl groups at the 4th position.
4,4-Dimethylcholest-5-en-3-one: An oxidized form of 4,4-DIMETHYL-5-CHOLESTEN-3-OL.
4,4-Dimethylcholestane: A fully saturated derivative.
Uniqueness
This compound is unique due to the presence of the two methyl groups at the 4th carbon position, which can significantly alter its chemical properties and biological activity compared to cholesterol and its other derivatives.
Propriétés
Numéro CAS |
1253-88-9 |
|---|---|
Formule moléculaire |
C9H14ClN |
Poids moléculaire |
414.7 g/mol |
Nom IUPAC |
4,4,10,13-tetramethyl-17-(6-methylheptan-2-yl)-1,2,3,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C29H50O/c1-19(2)9-8-10-20(3)22-12-13-23-21-11-14-25-27(4,5)26(30)16-18-29(25,7)24(21)15-17-28(22,23)6/h14,19-24,26,30H,8-13,15-18H2,1-7H3 |
Clé InChI |
DASOUCLGLBPXLC-UHFFFAOYSA-N |
SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4(C)C)O)C)C |
SMILES canonique |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4(C)C)O)C)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



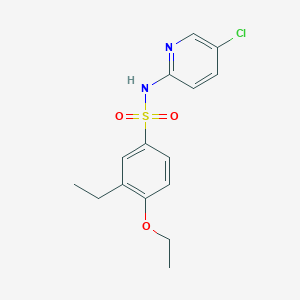
![4-[2-bromoethyl(3-bromopropyl)amino]benzenesulfonamide](/img/structure/B224492.png)
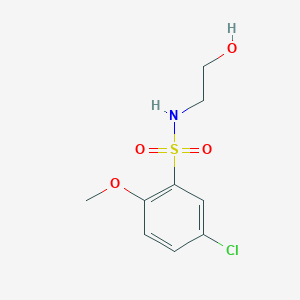
![1-[(5-Bromo-2-ethoxyphenyl)sulfonyl]-2-ethylpiperidine](/img/structure/B224516.png)
![[(Z)-1-Chloro-2-phenylethenyl]benzene](/img/structure/B224521.png)
![1-[(4-Chloro-2,5-dimethylphenyl)sulfonyl]piperidine](/img/structure/B224538.png)
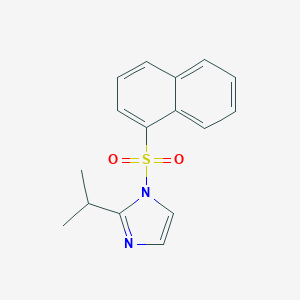
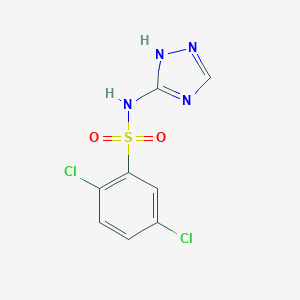
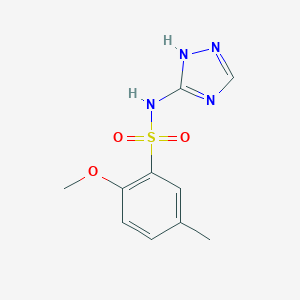
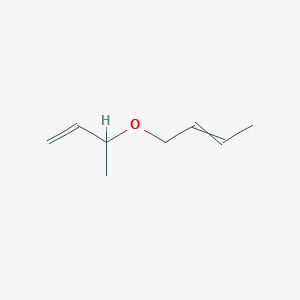
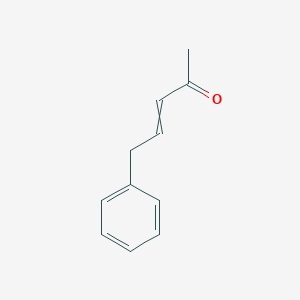
![2-{[(2-Butoxy-5-chloro-4-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B224603.png)
![2-{[(4-Butoxy-1-naphthyl)sulfonyl]amino}benzoic acid](/img/structure/B224608.png)
